molecular formula C8H9NO6 B603315 Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate CAS No. 1093186-44-7

Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate

Cat. No. B603315
CAS RN: 1093186-44-7
M. Wt: 215.16g/mol
InChI Key: FMPGHFCUGMZZIF-UHFFFAOYSA-N
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Description

Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate (DHP) is a small molecule that is found in many plants, including citrus fruits and sugar cane. DHP has been studied for its potential therapeutic effects in humans and animals. It has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective properties in vitro and in vivo. DHP has also been studied for its potential use in the treatment of cancer, Alzheimer’s disease, and other neurological disorders.

Scientific Research Applications

Synthesis and Photoreactivity

Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate has been explored in various synthetic pathways, particularly focusing on its photoreactivity. For instance, irradiation of 3-hydroxy-1H-pyrrole-2-carboxylates results in the formation of [2.2′-bi(3-oxo-2,3-dihydro-1H-pyrrole)]-2-,2′-dicarboxylates, showcasing its potential in light-induced dehydrodimerization reactions. This reaction pathway underscores the compound's utility in synthesizing complex molecular structures through photoreactive means (Ghaffari-Tabrizi, Margaretha, & Schmalle, 1984).

Chemical Transformations

Further research into the chemical transformations of this compound reveals its versatility. Ethyl 2-arylamino-2-oxo-acetates, when reacted with dimethyl acetylenedicarboxylate in the presence of triphenylphosphine, yield dimethyl 1-aryl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates. This indicates its role in facilitating complex reactions, producing compounds with significant structural diversity and potential biological activity. The study also highlights an observable atropisomerism due to a high energy barrier for rotation around the N-aryl single bond, which adds another layer of complexity and potential utility in chemical synthesis (Yavari, Nasiri, & Djahaniani, 2005).

Application in Heterocyclic Chemistry

The compound's utility extends into heterocyclic chemistry, where its reactions with various nucleophiles lead to the formation of structurally novel and complex heterocycles. For example, [3 + 3]-nucleophilic addition reactions involving dimethyl 1-aryl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates with acyclic enamino ketones have been described. These reactions underscore the compound's potential as a building block in synthesizing bridged heterocyclic systems, which are of interest for their unique chemical properties and potential applications in developing new materials or pharmaceuticals (Silaichev, Chudinova, & Maslivets, 2012).

Biochemical Analysis

Biochemical Properties

Dimethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is crucial for glucose metabolism . This inhibition can help in managing complications related to diabetes. Additionally, the compound forms complexes with zinc ions, enhancing its biochemical activity .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound exhibits insulin-mimetic activity, which can influence glucose uptake and metabolism in cells . This activity is particularly beneficial in managing blood glucose levels in diabetic conditions. Moreover, the compound’s interaction with aldose reductase can prevent the accumulation of sorbitol in cells, thereby reducing osmotic stress and cellular damage .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active site of aldose reductase, inhibiting its activity . This inhibition prevents the conversion of glucose to sorbitol, thereby reducing the osmotic stress on cells. Additionally, the compound’s ability to form complexes with zinc ions enhances its inhibitory activity . These interactions at the molecular level are crucial for the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, making it suitable for long-term studies In vitro studies have shown that the compound maintains its inhibitory activity over extended periods, indicating its potential for sustained therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits aldose reductase without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential damage to liver and kidney tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It primarily interacts with the polyol pathway by inhibiting aldose reductase . This interaction prevents the conversion of glucose to sorbitol, thereby reducing the accumulation of sorbitol in cells. Additionally, the compound’s interaction with zinc ions suggests its involvement in zinc-dependent metabolic processes . These interactions can influence metabolic flux and metabolite levels, contributing to the compound’s therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound is likely transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with aldose reductase and other cytoplasmic proteins . The compound’s localization is influenced by its chemical structure and interactions with intracellular proteins. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

properties

IUPAC Name

dimethyl 4-hydroxy-5-oxo-1,2-dihydropyrrole-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO6/c1-14-7(12)3-4(8(13)15-2)9-6(11)5(3)10/h4,10H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPGHFCUGMZZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=C(C(=O)N1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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